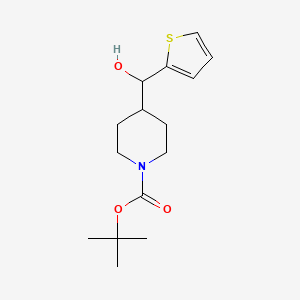

(1-Boc-4-piperidyl)(2-thienyl)methanol

Description

(1-Boc-4-piperidyl)(2-thienyl)methanol is a synthetic intermediate featuring a piperidine ring protected by a tert-butoxycarbonyl (Boc) group at the 1-position, a 2-thienyl substituent, and a methanol moiety. This compound is pivotal in medicinal chemistry for its role in synthesizing bioactive molecules, particularly those targeting neurological or oncological pathways. The Boc group enhances solubility and stability during synthetic processes, while the thienyl moiety contributes to π-π interactions in receptor binding .

Propriétés

Formule moléculaire |

C15H23NO3S |

|---|---|

Poids moléculaire |

297.4 g/mol |

Nom IUPAC |

tert-butyl 4-[hydroxy(thiophen-2-yl)methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C15H23NO3S/c1-15(2,3)19-14(18)16-8-6-11(7-9-16)13(17)12-5-4-10-20-12/h4-5,10-11,13,17H,6-9H2,1-3H3 |

Clé InChI |

QQQOAVQPSKEFHS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCC(CC1)C(C2=CC=CS2)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Synthetic Notes:

- The Boc protection strategy in the target compound () mirrors methods used for analogs like 4-Tertiary-Butoxy Aminomethyl-1-(2-phenylethyl)-Piperidin-4-ol, where di-tert-butyl dicarbonate in methanol is employed under mild conditions (25–35°C) .

- In contrast, analogs such as 2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol require fewer steric hindrance considerations due to their tetramethylpiperidine backbone, simplifying synthesis .

Physicochemical and Functional Differences

Polarity and Solubility :

- The Boc group in the target compound increases hydrophobicity compared to amino-substituted analogs (e.g., 2-Amino-2-(1-methylpiperidin-4-yl)ethanol), which exhibit higher aqueous solubility due to protonatable amines .

- The 2-thienyl group enhances lipophilicity relative to phenyl or benzyl analogs (e.g., [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol), influencing membrane permeability in drug candidates .

Reactivity :

- The methanol group in the target compound allows for esterification or oxidation, whereas ethanol-containing analogs (e.g., 2-(2,2,6,6-Tetramethyl-4-piperidinyl)-1-ethanol) are more suited for ether formation .

Structural Similarity and QSAR Insights

Using QSAR-based Tanimoto coefficients (), the target compound shares ~60% similarity with piperidine derivatives bearing aromatic substituents (e.g., thienyl or benzyl groups). Key discriminants include:

- Electron-rich moieties : The 2-thienyl group provides distinct electronic profiles compared to phenyl rings, affecting binding affinity in kinase inhibitors.

Key Observations :

- Piperidine-methanol derivatives generally require stringent ventilation and skin protection due to irritant properties .

- Chlorinated analogs (e.g., [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol) pose additional risks of toxic gas emission during combustion .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.